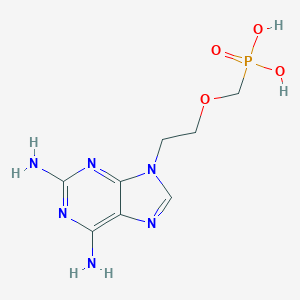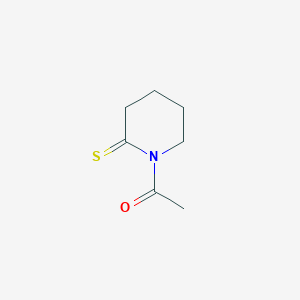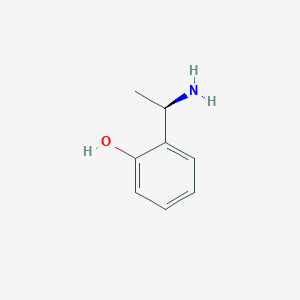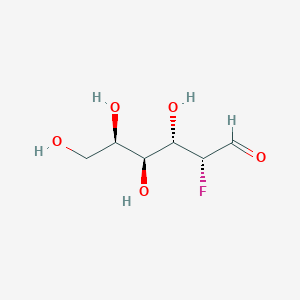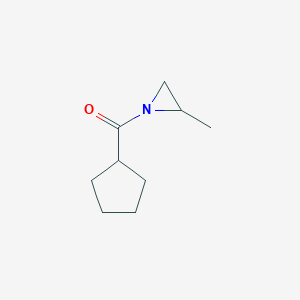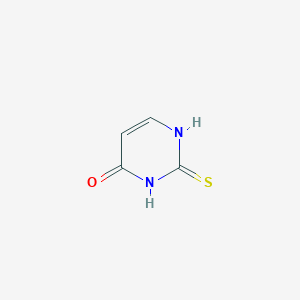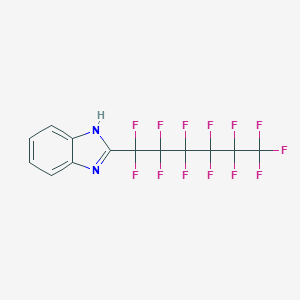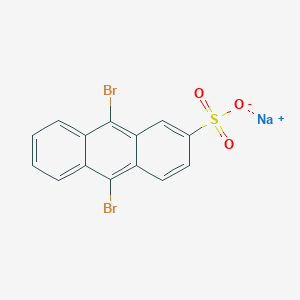
Sodium 9,10-dibromoanthracene-2-sulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium 9,10-dibromoanthracene-2-sulfonate involves the bromination of anthracene followed by sulfonation to introduce the sulfonate group. Catalani et al. (1987) describe the syntheses of sodium 9,10-dibromo- and 9,10-diphenylanthracene-2-sulfonate, highlighting their application in aqueous solution studies for kinetic parameters of tetramethyldioxetane thermolysis (Catalani, Wilson, & Bechara, 1987). Zeng and King (2002) further explored the palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, including the conversion of 9,10-dibromoanthracene to its sulfonate derivatives (Zeng & King, 2002).
Molecular Structure Analysis
The molecular structure of sodium 9,10-dibromoanthracene-2-sulfonate has been elucidated through X-ray crystallography. Gamag et al. (1993) determined the crystal structures of sodium anthraquinone sulfonate derivatives, providing insight into the effect of sulfonate substitution on the anthracene framework (Gamag, Peake, & Simpson, 1993).
Chemical Reactions and Properties
Sodium 9,10-dibromoanthracene-2-sulfonate participates in various chemical reactions, including electrogenerated chemiluminescence (ECL). Richards and Bard (1995) studied the ECL emission from sodium 9,10-diphenylanthracene-2-sulfonate in aqueous media, demonstrating its potential in analytical chemistry applications (Richards & Bard, 1995).
Physical Properties Analysis
The physical properties, particularly the photophysical characteristics of sodium 9,10-dibromoanthracene-2-sulfonate, have been extensively studied. Catalani et al. (1987) reported on the compound's fluorescence decay and lifetime when excited via energy transfer, providing valuable data for its photophysical properties analysis (Catalani, Wilson, & Bechara, 1987).
Chemical Properties Analysis
The chemical properties of sodium 9,10-dibromoanthracene-2-sulfonate include its reactivity in various chemical environments and its ability to undergo sulfonation and other substitution reactions. The study by Griendt and Cerfontain (1979) on the sulfonation of 9-alkylanthracenes provides insights into the reactivity patterns and chemical behavior of anthracene derivatives, including sodium 9,10-dibromoanthracene-2-sulfonate (Griendt & Cerfontain, 1979).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies : It's used for studying the dichroic spectra of hydroxy derivatives of naphthalene, anthracene, and phenanthrene (Inoue, Nakamura, & Igarashi, 1971).
Electrogenerated Chemiluminescence Analysis : Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), a derivative, is useful for designing new labels for electrogenerated chemiluminescence analysis of biomolecules like immunoassays and DNA probes (Richards & Bard, 1995).
DNA Intercalation Study : It's used in the electrochemical detection of compounds intercalating within DNA (Pandey & Weetall, 1994).
Synthesis of Water-Soluble Anthracenes : It aids in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).
Fluorescence Probe in Aqueous Solution Studies : Sodium 9,10-dibromoanthracene-2-sulfonate is used as a water-soluble fluorescence probe for studies of tetramethyldioxetane thermolysis and triplet acetone generation (Catalani, Wilson, & Bechara, 1987).
Enhancing Polymer Conductivity : Sodium 9,10-anthraquinone-2-sulfonic acid sodium salt, another derivative, can increase the conductivity of polypyrrole by affecting the chain length of the polymer (Huang, Zhou, Deng, & Zhai, 2008).
Inhibition of Photoproduct Formation : Sodium 9,10-dibromoanthracene-2-sulfonate inhibits photoproduct formation in the dark by competing for triplet carbonyl energy (Durán, Haun, Faljoni, & Cilento, 1978).
Electrochemical and Photochemical Research : Derivatives of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate have potential applications in this field (Gamag, Peake, & Simpson, 1993).
DNA Analysis : Sodium 9,10-anthraquinone-2-sulfonate (AQS) is used as an in situ photochemical fluorescence probe for determining DNA in a linear range (Li et al., 1997).
Fluorescent Chemosensor for Aluminium Ions : Sodium 9,10-dibromoanthracene-2-sulfonate (BSPSA) acts as a highly selective and sensitive fluorescent chemosensor for detecting aluminium ions (Na et al., 2014).
Studying DNA Interaction : Sodium 9,10-anthraquinone-2-sulfonate (AQS) binds to double helical DNA with high affinity, suggesting intercalative binding into DNA bases (Li et al., 1998).
Applications in Sodium-Ion Batteries : Sodium 9,10-anthraquinone-2,6-disulfonate (Na2 AQ26DS) serves as a stable organic cathode in Na-ion batteries (Tang et al., 2019).
Potassium Battery Cathode Material : Sodium sulfonate groups substituted anthraquinone is an effective organic cathode material for potassium batteries (Zhao, Yang, Sun, & Xu, 2018).
Wirkmechanismus
Target of Action
It’s known that this compound is a reactive carbonyl , suggesting it may interact with various biological molecules.
Mode of Action
Sodium 9,10-dibromoanthracene-2-sulfonate is known to react with singlet oxygen, forming the sulfone intermediate 9,10-dibromoanthraquinone-2-sulfonic acid . This suggests that it may participate in redox reactions and could potentially act as an oxidizing agent.
Biochemical Pathways
Its ability to react with singlet oxygen suggests it may influence pathways involving oxidative stress or redox signaling .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in dmso and methanol . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its reactivity with singlet oxygen, it may induce oxidative stress or modulate redox signaling pathways .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of Sodium 9,10-dibromoanthracene-2-sulfonate. For instance, it’s recommended to store the compound at -20°C , and its solubility in different solvents could affect its bioavailability and distribution .
Eigenschaften
IUPAC Name |
sodium;9,10-dibromoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROERCWCLTJJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 9,10-dibromoanthracene-2-sulfonate | |
CAS RN |
87796-18-7 | |
| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?
A: Sodium 9,10-dibromoanthracene-2-sulfonate acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. Sodium 9,10-dibromoanthracene-2-sulfonate interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



